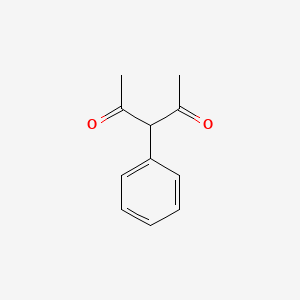

3-Phenyl-2,4-pentanedione

描述

Significance of β-Diketone Architectures in Contemporary Chemistry

Beta-diketones, characterized by two carbonyl groups separated by a single carbon atom, are a cornerstone of modern chemistry. lupinepublishers.com Their importance stems from several key properties:

Keto-Enol Tautomerism: β-Diketones exist in a dynamic equilibrium between their keto and enol forms. lupinepublishers.com The enol form is often stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding, a feature that significantly influences their reactivity. lupinepublishers.com

Chelating Agents: The enolate form of β-diketones acts as an excellent bidentate ligand, capable of forming stable complexes with a wide array of metal ions. mdpi.comresearchgate.net This property is fundamental to their application in coordination chemistry, catalysis, and materials science. researchgate.netresearchgate.net

Synthetic Intermediates: The reactive methylene (B1212753) group situated between the two carbonyls makes β-diketones versatile building blocks in organic synthesis. ijpras.com They serve as precursors for the synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles, which are common motifs in pharmaceuticals. researchgate.netijpras.com

The versatility of the β-diketone scaffold has led to its use in a broad range of applications, from the development of new drugs to the creation of advanced materials like luminescent compounds and metal-organic frameworks. mdpi.comresearchgate.netresearchgate.net

Historical Context of Phenyl-Substituted Diketones in Organic Synthesis and Coordination Chemistry

The study of β-diketones has a rich history spanning over a century. researchgate.net Phenyl-substituted β-diketones, in particular, have been instrumental in advancing both organic synthesis and coordination chemistry. The introduction of a phenyl group onto the β-diketone backbone imparts specific properties, including increased steric bulk and modified electronic characteristics, which can be strategically exploited.

In organic synthesis, phenyl-substituted diketones have been utilized as key intermediates in the construction of complex organic molecules. orgsyn.org Their reactions have been extensively studied, leading to the development of novel synthetic methodologies.

In the realm of coordination chemistry, the ability of phenyl-substituted diketones to form stable metal complexes has been a subject of intense investigation. researchgate.net These complexes have found applications as catalysts, NMR shift reagents, and precursors for high-temperature superconductors. researchgate.netresearchgate.net The nature of the phenyl substituent can be fine-tuned to modulate the properties of the resulting metal complexes, such as their solubility, stability, and catalytic activity.

Overview of Current Research Trajectories Involving 3-Phenyl-2,4-pentanedione

Current research on this compound is exploring several exciting avenues:

Computational Studies: Detailed computational analyses, such as Density Functional Theory (DFT) calculations, are being employed to understand the intricate details of its keto-enol tautomerism. orientjchem.orgscispace.comresearchgate.net These studies investigate the relative stabilities of the tautomers in the gas phase and in various solvents, providing valuable insights into its reactivity. orientjchem.orgresearchgate.net For instance, a 2023 study found that the keto form of this compound is more stable than the enol form in both the gas phase and in solvents like water, methanol, cyclohexane (B81311), and carbon tetrachloride. orientjchem.org

Coordination Chemistry: Researchers are actively exploring the coordination behavior of this compound with various metal ions. acs.orgoup.com For example, it has been used to prepare chromium(III) chelates, and the reactivity of these complexes, such as their bromination, has been investigated. oup.com The interaction of the phenyl group with the chelate ring appears to influence the reactivity of the complex. oup.com

Synthetic Applications: The use of this compound as a ligand and building block continues to be an active area of research. For example, palladium complexes of this compound have been synthesized and their crystal structures determined. researchgate.net These types of complexes are of interest for their potential catalytic applications.

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound.

Calculated Physicochemical Properties of this compound

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 176.21 | g/mol | nih.gov |

| Molecular Formula | C₁₁H₁₂O₂ | nih.gov | |

| Standard Gibbs free energy of formation (ΔfG°) | -106.13 | kJ/mol | chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -264.28 | kJ/mol | chemeo.com |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 17.96 | kJ/mol | chemeo.com |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 55.46 | kJ/mol | chemeo.com |

| Octanol/Water partition coefficient (logPoct/wat) | 1.948 | chemeo.com | |

| Normal Boiling Point Temperature (Tboil) | 585.06 | K | chemeo.com |

Tautomeric Equilibrium Data for this compound

| Solvent/Phase | Energy Difference (Keto-Enol) (kcal/mol) | Transition State Barrier Height (kcal/mol) | Source |

|---|---|---|---|

| Gas Phase | -17.89 | 30.61 | orientjchem.org |

| Cyclohexane | -17.34 | 30.82 | orientjchem.org |

| Carbon Tetrachloride | -17.27 | 30.84 | orientjchem.org |

| Methanol | -16.55 | 31.23 | orientjchem.org |

| Water | -16.50 | 31.26 | orientjchem.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-phenylpentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8(12)11(9(2)13)10-6-4-3-5-7-10/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWTXSVNRCWBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283509 | |

| Record name | 3-Phenyl-2,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5910-25-8 | |

| Record name | 3-Phenyl-2,4-pentanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-2,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenyl-2,4-pentanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Investigations of 3 Phenyl 2,4 Pentanedione

Quantum Chemical Approaches to Molecular Structure and Bonding

Density Functional Theory (DFT) has been employed to investigate the molecular geometries and conformational landscapes of 3-Phenyl-2,4-pentanedione. Computational studies, specifically using the B3LYP method with a 6-31+g(d) basis set, have fully optimized the geometries of the different tautomeric forms of the molecule in both the gaseous phase and in various solvents. orientjchem.org These calculations characterize the stable conformations as local minima on the potential energy surface. The primary conformations of interest are the keto and enol tautomers, along with the transition state that connects them. orientjchem.org

The optimized geometries reveal distinct structural parameters for each form. For instance, in the keto tautomer, a notable feature is the hydrogen bond length between a hydrogen atom on the phenyl-substituted carbon and a carbonyl oxygen (H17...O15), which is calculated to be 1.688 Å in the gas phase. orientjchem.org This distance varies slightly upon introduction of solvents. orientjchem.org The bond angles are also significantly influenced by the conformation; in the transition state for proton transfer, the angle involving the transferring proton and the two oxygen atoms is a key parameter in understanding the reaction pathway. orientjchem.org These DFT studies provide a foundational understanding of the preferred spatial arrangements of the atoms in this compound, which is essential for analyzing its stability and reactivity.

As of the current literature reviewed, specific studies employing ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset (MP) perturbation theory, to exclusively calculate the electronic distributions and energetics of this compound could not be identified. While ab initio methods are a fundamental approach in quantum chemistry for determining the electronic structure of molecules from first principles without empirical parameters, published research has predominantly utilized Density Functional Theory (DFT) for this particular compound. orientjchem.orgwikipedia.org DFT is often chosen for its balance of computational cost and accuracy in systems of this size. Therefore, a detailed analysis of electronic distributions and energetics based on ab initio calculations for this compound is not available at this time.

Tautomeric Equilibria in this compound Systems

The tautomeric equilibrium between the keto and enol forms of this compound is a central aspect of its chemistry. orientjchem.org Theoretical studies have been conducted to predict the relative stability of these two isomers. DFT calculations (B3LYP/6-31+g(d)) consistently show that the keto form is more stable than the enol form in the gas phase and in all solvents studied. orientjchem.orgresearchgate.net The energy difference between the keto and enol tautomers in the gas phase was calculated to be -17.89 kcal/mol, favoring the keto form. orientjchem.org

Another computational study using the semi-empirical AM1 method also predicted that the equilibrium favors the keto tautomer, attributing this preference to steric hindrance from the bulky phenyl group attached to the third carbon. q-chem.com This study calculated the change in energy for the gas phase conversion of the keto to the enol tautomer to be +17.91 kcal/mol. q-chem.com The positive value indicates that the enol form is higher in energy, which aligns with the DFT findings, although the magnitude differs due to the different computational methods used.

Experimental validation for such theoretical predictions on β-dicarbonyl compounds is commonly achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. q-chem.com This technique allows for the quantification of the relative amounts of each tautomer present at equilibrium in solution, thereby enabling the calculation of the equilibrium constant. q-chem.com

| Computational Method | Phase | ΔE (Keto - Enol) (kcal/mol) | More Stable Tautomer | Reference |

|---|---|---|---|---|

| DFT (B3LYP/6-31+g(d)) | Gas Phase | -17.89 | Keto | orientjchem.org |

| Semi-Empirical (AM1) | Gas Phase | -17.91 | Keto | q-chem.com |

The stability of the tautomers of this compound is significantly influenced by the solvent environment. orientjchem.org Computational studies have systematically investigated these effects by modeling the molecule in both nonpolar solvents (cyclohexane, carbon tetrachloride) and polar solvents (methanol, water). orientjchem.org

| Solvent | Dielectric Constant (ε) | ΔE (Keto - Enol) (kcal/mol) | Reference |

|---|---|---|---|

| Gas Phase | 1.00 | -17.89 | orientjchem.org |

| Cyclohexane (B81311) | 15.60 | -17.34 | orientjchem.org |

| Carbon Tetrachloride | 2.20 | -17.27 | orientjchem.org |

| Methanol | 32.60 | -16.55 | orientjchem.org |

| Water | 78.40 | -16.50 | orientjchem.org |

The interconversion between the keto and enol forms of this compound occurs via an intramolecular proton transfer (IPT). orientjchem.org Theoretical analysis has identified the transition state for this process as having a four-membered ring structure. orientjchem.orgresearchgate.net This transition state represents the energy maximum along the reaction coordinate for the proton moving from the α-carbon to a carbonyl oxygen.

The energy barrier, or activation energy, for this proton transfer has been calculated using DFT methods. orientjchem.org The barrier height is defined as the energy difference between the transition state and the more stable keto tautomer. In the gas phase, this energy barrier is calculated to be 30.61 kcal/mol. orientjchem.org The presence of a solvent affects this barrier. As the polarity of the solvent increases, the energy barrier for the keto-to-enol conversion also increases, from 30.82 kcal/mol in cyclohexane to 31.26 kcal/mol in water. orientjchem.org This indicates that polar solvents slightly hinder the intramolecular proton transfer, stabilizing the ground state keto form more effectively than the transition state. orientjchem.org

| Medium | Energy Barrier (kcal/mol) | Reference |

|---|---|---|

| Gas Phase | 30.61 | orientjchem.org |

| Cyclohexane | 30.82 | orientjchem.org |

| Carbon Tetrachloride | 30.84 | orientjchem.org |

| Methanol | 31.23 | orientjchem.org |

| Water | 31.26 | orientjchem.org |

Keto-Enol Tautomerism: Theoretical Predictions and Experimental Validation

Influence of Substituents on Tautomeric Preferences

The equilibrium between keto and enol tautomers in β-dicarbonyl compounds is highly sensitive to the nature of the substituent at the α-carbon (C3). For this compound, the presence of a bulky phenyl group at this position introduces significant steric hindrance. core.ac.uk This steric strain destabilizes the planar enol form, thereby shifting the tautomeric equilibrium to favor the keto tautomer. core.ac.uk

Computational studies quantify this effect by calculating the change in energy for the conversion of the keto to the enol form. As the size of the substituent on the third carbon increases, the energy change becomes more positive, indicating a greater preference for the keto form. core.ac.uk The phenyl group, in particular, results in a large positive energy change, underscoring its substantial steric influence on the equilibrium. core.ac.uk One study using Density Functional Theory (DFT) at the B3LYP/6-31+g(d) level calculated the energy difference between the keto and enol forms in the gas phase to be -17.89 kcal/mol, confirming that the keto tautomer is significantly more stable. researchgate.netorientjchem.org This steric effect is a primary driver in determining tautomeric populations in substituted β-diketones. core.ac.uk

| Compound | Calculated ΔE (kcal/mol) |

|---|---|

| 2,4-pentanedione | -3.11 |

| 3-methyl-2,4-pentanedione | +5.49 |

| 3-ethyl-2,4-pentanedione | +6.05 |

| This compound | +17.91 |

Computational Insights into Hydrogen Bonding in Tautomeric Forms

Intramolecular hydrogen bonding is a key feature of the enol tautomer of β-diketones, forming a stable six-membered ring. However, in the case of this compound, computational studies indicate that the keto form is the more stable tautomer. orientjchem.org These theoretical investigations, employing DFT with the B3LYP/6-31+g(d) method, have optimized the geometries of both the keto and enol forms in the gas phase, providing detailed structural parameters. orientjchem.org

| Parameter | Value |

|---|---|

| Hydrogen Bond Length (H₁₇…O₁₅) | 1.688 Å |

| Bond Angle (C₁₂-C₁₇-H₁₇) | 99.65° |

Spectroscopic Simulations and Vibrational Analysis (e.g., IR, Raman, NMR)

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules like this compound. Theoretical studies utilize methods such as DFT to calculate the vibrational frequencies of the molecule's tautomeric forms. orientjchem.org These calculations are essential for performing a vibrational analysis, which involves assigning calculated vibrational modes to experimentally observed bands in infrared (IR) and Raman spectra. orientjchem.org

For this compound, vibrational analysis calculations were conducted as part of a DFT study to confirm that the optimized geometries of the keto and enol forms corresponded to local minima on the potential energy surface. orientjchem.org Such calculations form the basis for simulating the full IR and Raman spectra, which would show characteristic frequencies for functional groups like the C=O stretches in the keto form and the C=C and C-O stretches in the enol form. While the full simulated spectra were not published in the specific study, the methodology is standard for corroborating the presence and structure of tautomers. orientjchem.org Similarly, NMR spectroscopy is a primary experimental technique for determining keto-enol ratios in solution, as the distinct chemical environments of protons and carbons in each tautomer give rise to separate, quantifiable signals. nih.govnanalysis.com

Advanced Synthetic Methodologies for 3 Phenyl 2,4 Pentanedione and Its Derivatives

Strategies for Carbon-Carbon Bond Formation at the α-Position

The formation of a carbon-carbon bond at the central methylene (B1212753) carbon (the α-position) of the 2,4-pentanedione scaffold is a key step in the synthesis of its 3-substituted derivatives.

Metal-Catalyzed Coupling Reactions in 3-Phenyl-2,4-pentanedione Synthesis (e.g., CuI-catalyzed phenylation)

Copper-catalyzed arylation represents a significant method for the synthesis of this compound. The Ullmann condensation, a classic copper-catalyzed reaction, has been adapted for the C-arylation of β-dicarbonyl compounds. One reported method involves the reaction of the sodium enolate of 2,4-pentanedione with aryl iodides in the presence of copper(I) iodide (CuI), which has proven to be a general and useful procedure for synthesizing 3-aryl-2,4-pentanediones. unirioja.es

More recent advancements have focused on the use of copper oxide nanoparticles (CuO-NPs) as an efficient and recyclable catalyst for the C-arylation of 2,4-pentanedione with various aryl halides. nih.gov This ligand-free approach offers an economical and facile synthesis of 3-arylpentane-2,4-diones. nih.gov The reaction of acetylacetone (B45752) with iodobenzene (B50100) using CuO-nanoparticles and cesium carbonate as a base at 80 °C yields this compound. nih.gov The reactivity of the aryl halide is influenced by its electronic properties, with electron-withdrawing groups on the aryl halide leading to higher yields. nih.gov

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| Iodobenzene | This compound | 83 |

| 1-Iodo-4-methylbenzene | 3-(p-Tolyl)-2,4-pentanedione | 78 |

| 1-Iodo-4-methoxybenzene | 3-(4-Methoxyphenyl)-2,4-pentanedione | 75 |

| 1-Iodo-3-(trifluoromethyl)benzene | 3-(3-(Trifluoromethyl)phenyl)-2,4-pentanedione | 81 |

Palladium-catalyzed α-arylation has also emerged as a powerful tool for the formation of C-C bonds between carbonyl compounds and aryl halides. researchgate.netorganic-chemistry.org These methods often employ bulky phosphine (B1218219) ligands to achieve high selectivity and yields. researchgate.netorganic-chemistry.org

Alkylation and Arylation Reactions of β-Diketones Leading to 3-Substituted Derivatives

The alkylation of β-diketones at the α-position is a fundamental transformation for the synthesis of 3-substituted derivatives. This reaction typically proceeds via the formation of an enolate, which then acts as a nucleophile. The choice of base and reaction conditions can influence the selectivity between C-alkylation and O-alkylation.

A novel and efficient method for the synthesis of 3-substituted derivatives of pentane-2,4-dione involves the in situ conversion of less reactive chloro derivatives to more reactive iodo derivatives, based on the Finkelstein reaction. researchgate.net This approach allows for the use of industrially relevant ketones like methyl isobutyl ketone (MIBK) as the solvent, which also facilitates the removal of water azeotropically, making it suitable for moisture-sensitive alkylating agents. researchgate.net

Phase-transfer catalysis (PTC) provides another effective methodology for the alkylation of β-diketones. crdeepjournal.org This technique is particularly useful for reactions involving a water-soluble base and an organic-soluble substrate, facilitating the transfer of the enolate from the aqueous phase to the organic phase where the reaction with the alkylating agent occurs. crdeepjournal.org The use of phase-transfer catalysts can lead to high selectivity for mono-alkylation over di-alkylation. crdeepjournal.org For instance, the synthesis of certain 3-substituted pentane-2,4-diones has been achieved with moderate yields using tetrabutylammonium (B224687) 2-pyrrolidonate under phase-transfer conditions. unirioja.es

Metal-catalyzed benzylation of 2,4-pentanediones has also been developed, offering a direct route to 3-benzyl derivatives. A highly effective method utilizes bismuth as a catalyst, providing monoalkylated products in high yields with low catalyst loading (1 mol%) and short reaction times. nih.gov

Stereoselective Synthesis and Chiral Induction Approaches

The synthesis of enantiomerically pure 3-substituted-2,4-pentanediones is a significant challenge in organic synthesis. While specific examples for the stereoselective synthesis of this compound are not extensively detailed in the reviewed literature, general strategies for achieving stereocontrol in the functionalization of β-dicarbonyl compounds can be considered.

One common approach involves the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. For β-diketones, a chiral auxiliary could be attached to the dione, for example, by forming a chiral enamine or by derivatizing one of the carbonyl groups.

Organocatalysis represents another powerful tool for asymmetric synthesis. Chiral amines can catalyze the enantioselective α-functionalization of carbonyl compounds by forming a transient chiral enamine intermediate. This strategy has been successfully applied to the α-benzylation of aldehydes. princeton.edu A similar approach could potentially be adapted for the arylation of β-diketones.

Asymmetric phase-transfer catalysis, employing chiral quaternary ammonium (B1175870) salts, has also been utilized for the enantioselective alkylation of glycine (B1666218) imines, demonstrating the potential of this methodology for controlling stereochemistry in C-C bond formation at the α-position to a carbonyl group. dntb.gov.ua

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. nih.govtcichemicals.com These reactions are highly efficient and atom-economical. β-Dicarbonyl compounds, including 2,4-pentanedione, are valuable substrates in various MCRs.

The Hantzsch dihydropyridine (B1217469) synthesis is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium salt. beilstein-journals.org A variation of this reaction using a β-diketone like 2,4-pentanedione could lead to the formation of dihydropyridine derivatives. If this compound were used as the β-dicarbonyl component, it would lead to highly substituted dihydropyridines.

Another relevant MCR is the Biginelli reaction, which typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. tcichemicals.com The use of β-diketones in Biginelli-type reactions has also been explored.

Copper-catalyzed three-component couplings of nitrogen sources, aldehydes, and alkynes have been developed, showcasing the versatility of metal catalysis in MCRs. organic-chemistry.org While not directly involving this compound, these methodologies highlight the potential for designing novel MCRs that could incorporate this β-diketone as a key building block.

Derivatization Strategies for Enhanced Functionality

Synthesis of Azo-Substituted 2,4-Pentanediones

Azo compounds, characterized by the -N=N- functional group, are known for their vibrant colors and have applications as dyes. The introduction of an azo group into the 2,4-pentanedione scaffold can lead to novel functional materials. The synthesis of azo-substituted 2,4-pentanediones is typically achieved through a diazo coupling reaction. libretexts.orgglobalresearchonline.netlibretexts.org

This reaction involves the coupling of an aryl diazonium salt with an electron-rich coupling partner. libretexts.org The active methylene group of β-dicarbonyl compounds, such as 2,4-pentanedione, is sufficiently acidic to react with diazonium salts under appropriate pH conditions. globalresearchonline.net

The general procedure involves the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the diazonium salt. globalresearchonline.net This is followed by the addition of the diazonium salt solution to a cooled, alkaline solution of the β-diketone. globalresearchonline.net The reaction between the diazonium ion and the enolate of the β-diketone results in the formation of the azo-substituted product. libretexts.orgglobalresearchonline.net For example, the reaction of aryldiazonium salts with 2,4-pentanedione in an alkaline medium yields 3-(arylazo)-2,4-pentanediones. globalresearchonline.net

A study reported the synthesis of a new azo derivative, 3-(1-phenyl-2,3-dimethyl-pyrazolone-5)azopentadione-2,4, by coupling a diazonium salt of 4-aminoantipyrine (B1666024) with 2,4-pentanedione. nih.gov

| Compound Name |

|---|

| This compound |

| 2,4-Pentanedione |

| Copper(I) iodide |

| Copper oxide |

| Cesium carbonate |

| Iodobenzene |

| 1-Iodo-4-methylbenzene |

| 3-(p-Tolyl)-2,4-pentanedione |

| 1-Iodo-4-methoxybenzene |

| 3-(4-Methoxyphenyl)-2,4-pentanedione |

| 1-Iodo-3-(trifluoromethyl)benzene |

| 3-(3-(Trifluoromethyl)phenyl)-2,4-pentanedione |

| Methyl isobutyl ketone |

| Tetrabutylammonium 2-pyrrolidonate |

| Bismuth |

| 4-Aminoantipyrine |

| 3-(1-Phenyl-2,3-dimethyl-pyrazolone-5)azopentadione-2,4 |

Functionalization for Bioconjugation and Probe Development

The strategic functionalization of this compound is crucial for its use as a molecular probe and for bioconjugation, the process of linking it to biomolecules such as proteins or nucleic acids. This allows for the investigation of biological processes and the development of targeted therapeutics. The core principle involves introducing a reactive handle onto the this compound scaffold that can form a stable covalent bond with a biomolecule without interfering with its biological activity.

Common strategies for such functionalization involve modifications of the phenyl ring. For instance, introducing an amino, carboxyl, or thiol group provides a nucleophilic or electrophilic center for subsequent conjugation reactions. A photoredox-catalyzed C-H functionalization approach could be employed for the site-selective introduction of functionalities to the phenyl ring, a technique that has been successfully applied to phenylalanine bioconjugation. nih.govchemrxiv.orgchemrxiv.org This method offers a mild and direct way to install "tags" on native amino acid residues. nih.govchemrxiv.orgchemrxiv.org

Another approach involves the introduction of bioorthogonal reactive groups, such as azides or alkynes, which can undergo highly specific "click chemistry" reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), in a biological environment without cross-reacting with endogenous functional groups. researchgate.net The table below summarizes potential functional groups that could be introduced onto the this compound core and their corresponding bioconjugation reactions.

| Functional Group | Reactive Partner | Linkage Formed |

| Amine (-NH₂) | N-Hydroxysuccinimide (NHS) ester | Amide |

| Carboxylic Acid (-COOH) | Amine (with carbodiimide) | Amide |

| Thiol (-SH) | Maleimide | Thioether |

| Azide (-N₃) | Alkyne | Triazole |

| Alkyne | Azide | Triazole |

These functionalized derivatives can then be used to label biomolecules, enabling their detection, purification, or cellular localization. The choice of linker and conjugation chemistry is critical to maintain the biological activity of both the this compound derivative and the target biomolecule.

Synthesis of Halogenated this compound Analogues (e.g., fluorination for PET)

The introduction of halogens, particularly the fluorine-18 (B77423) (¹⁸F) isotope, into the this compound structure is of significant interest for the development of radiotracers for Positron Emission Tomography (PET) imaging. nih.gov PET is a powerful non-invasive imaging technique used in clinical diagnostics and preclinical research to visualize and quantify physiological processes. frontiersin.orgnih.gov The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiolabeling methods. nih.govfrontiersin.orgnih.gov

Late-stage fluorination, the introduction of the fluorine atom in the final steps of a synthetic sequence, is a highly desirable strategy for the synthesis of ¹⁸F-labeled PET tracers. nih.govresearchgate.net This approach maximizes the radiochemical yield and specific activity of the final product. For this compound, fluorination would typically be directed at the phenyl ring.

Several methods for aromatic fluorination could be adapted for this purpose. Nucleophilic aromatic substitution (SₙAr) on an activated phenyl ring bearing a suitable leaving group (e.g., nitro or trimethylammonium) is a common strategy. Alternatively, transition metal-mediated fluorination, for instance using palladium or copper catalysts, offers a versatile route to introduce fluorine under mild conditions. researchgate.net A manganese-based catalyst has been developed for the selective fluorination of benzylic C-H bonds, which could potentially be applied to derivatives of this compound. princeton.edu

The following table outlines potential precursors and methods for the synthesis of fluorinated this compound analogues.

| Precursor Functional Group | Fluorination Method | Reagent |

| Nitro (-NO₂) | Nucleophilic Aromatic Substitution | K¹⁸F/Kryptofix |

| Trimethylammonium (-N(CH₃)₃⁺) | Nucleophilic Aromatic Substitution | K¹⁸F/Kryptofix |

| Boronic Acid (-B(OH)₂) | Electrophilic Fluorination | [¹⁸F]Selectfluor bis(triflate) |

| Aryl Stannane (-Sn(Alkyl)₃) | Electrophilic Fluorination | [¹⁸F]F₂ |

Incorporation into Heterocyclic Scaffolds (e.g., imidazole-2-thiols)

The dicarbonyl functionality of this compound serves as a versatile precursor for the synthesis of a wide variety of heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. One notable example is the synthesis of imidazole-2-thiol derivatives.

The general synthetic approach to imidazole-2-thiols from a β-diketone precursor involves a multi-component reaction. For instance, a derivative such as 3-chloro-2,4-pentanedione can be reacted with a primary amine and a source of thiocyanate (B1210189), such as potassium thiocyanate. This reaction proceeds through the formation of an enamine intermediate, followed by cyclization with the thiocyanate to yield the imidazole-2-thiol core.

A representative reaction scheme for the synthesis of an imidazole-2-thiol derivative starting from a halogenated pentanedione is outlined below:

Step 1: Enamine Formation 3-Chloro-2,4-pentanedione reacts with a primary amine (e.g., aniline) to form an enamine intermediate.

Step 2: Cyclization with Thiocyanate The enamine intermediate reacts with potassium thiocyanate, leading to the formation of the 1,3-dihydro-2H-imidazole-2-thione ring system.

This methodology allows for the generation of a library of substituted imidazole-2-thiols by varying the starting amine. The resulting heterocyclic compounds can exhibit a range of pharmacological activities and serve as scaffolds for further drug development. The table below provides examples of heterocyclic systems that can be synthesized from β-diketone precursors.

| Heterocyclic Scaffold | Key Reagents |

| Pyrazole (B372694) | Hydrazine (B178648) |

| Isoxazole (B147169) | Hydroxylamine (B1172632) |

| Pyrimidine | Urea or Thiourea |

| Imidazole-2-thiol | Primary Amine, Thiocyanate |

The reactivity of the dicarbonyl moiety in this compound thus provides a gateway to a diverse array of complex and potentially bioactive heterocyclic molecules.

Coordination Chemistry of 3 Phenyl 2,4 Pentanedione

Ligand Design and Chelation Properties

The 3-phenyl-2,4-pentanedione molecule exists in a tautomeric equilibrium between its keto and enol forms. orientjchem.org For metal complexation, the enol form is crucial. The acidic proton of the enol's hydroxyl group can be lost, creating the monoanionic 3-phenyl-2,4-pentanedionate ligand. nih.gov This anion acts as a bidentate chelating agent, coordinating to a metal ion through its two oxygen atoms. nih.govnih.gov This chelation forms a stable, six-membered ring structure with the metal center, a key feature of β-diketonate complexes. alfachemic.comjuniperpublishers.com The ability of this β-dioxo moiety to form such stable chelates is the foundation of its extensive use in coordination chemistry. nih.gov

The introduction of a phenyl group at the central carbon (the α-carbon) of the 2,4-pentanedione backbone significantly modifies the ligand's properties compared to the unsubstituted acetylacetonate (B107027). These modifications can be categorized into steric and electronic effects, which in turn influence the structure, stability, and reactivity of the resulting metal complexes. rsc.orgresearchgate.netnih.gov

Steric Effects: The phenyl group is sterically more demanding than the simple proton it replaces in acetylacetone (B45752). This increased bulk can influence the coordination geometry around the metal center. nih.gov For instance, the steric hindrance can affect the number of ligands that can coordinate to a metal ion and can alter bond angles and lengths within the complex. rsc.orgnih.gov This steric pressure can also play a role in determining whether a complex adopts a monomeric or a higher nuclearity (e.g., polymeric or trimeric) structure in the solid state. researchgate.net

Electronic Effects: The phenyl substituent also imparts distinct electronic effects. It can influence the acidity of the ligand (its pKa value) and the electron density on the coordinating oxygen atoms. researchgate.net The electron-withdrawing or electron-donating nature of the substituent can be tuned, which modifies the electron density on the metal center upon coordination. rsc.orgresearchgate.net These electronic modulations can affect the stability of the metal-ligand bonds and the redox properties of the final complex.

Synthesis and Structural Elucidation of Metal Complexes

The 3-phenyl-2,4-pentanedionate ligand has been used to synthesize complexes with various transition metals. The synthesis typically involves the reaction of a metal salt with the β-diketone ligand in the presence of a base to facilitate the deprotonation of the ligand. nih.govuobaghdad.edu.iq

Complexes of this compound with several transition metals have been synthesized and structurally characterized, revealing both monomeric and polymeric forms. researchgate.net

Palladium(II) and Nickel(II) Complexes: Research has shown that palladium(II) forms a monomeric, square-planar complex with the formula [Pd(C₁₁H₁₁O₂)₂]. researchgate.net In contrast, the corresponding nickel(II) compound has been shown to crystallize in both a monomeric and a trimeric form. researchgate.net The monomeric Ni(II) complex, [Ni(C₁₁H₁₁O₂)₂], is isostructural with the palladium analogue. The trimeric form, [Ni(C₁₁H₁₁O₂)₂]₃, represents a polymeric structure where individual Ni(II) centers are linked, likely through bridging oxygen atoms of the ligands. researchgate.net The choice between a monomeric or polymeric structure can be influenced by factors such as the solvent used for crystallization and other subtle energetic considerations.

| Parameter | [Ni(C₁₁H₁₁O₂)₂] | [Pd(C₁₁H₁₁O₂)₂] |

|---|---|---|

| Formula | C₂₂H₂₂NiO₄ | C₂₂H₂₂O₄Pd |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| a (Å) | 10.2261(5) | 10.385(2) |

| b (Å) | 6.6439(3) | 6.608(1) |

| c (Å) | 13.7862(7) | 14.072(3) |

| β (°) | 93.677(6) | 93.91(3) |

| Z | 2 | 2 |

Chromium(III) and Copper(II) Complexes: The synthesis of Cr(III) complexes often involves reacting a chromium salt, such as CrCl₃·6H₂O, with the ligand in a suitable solvent, frequently under reflux. uobaghdad.edu.iqfrontiersin.org The resulting complexes are typically six-coordinate with an octahedral geometry. uobaghdad.edu.iqjocpr.com Similarly, Cu(II) complexes can be prepared by reacting a Cu(II) salt with the ligand. nih.govnih.gov These complexes often adopt a square-planar or a distorted octahedral geometry. nih.govrasayanjournal.co.in

Square-planar metal β-diketonate complexes, particularly those of Cu(II) and Ni(II), can act as Lewis acids and react with Lewis bases to form adducts. In these reactions, the coordination number of the metal center increases, typically from four to five or six.

Nitrogen-donor heterocyclic ligands like 2,2'-bipyridine (B1663995) and 1,10-phenanthroline (B135089) are potent bases for forming such adducts. The reaction of a complex like bis(3-phenyl-2,4-pentanedionato)copper(II) with bipyridine or phenanthroline would be expected to yield a six-coordinate, octahedral complex, [Cu(C₁₁H₁₁O₂)₂(bipy)] or [Cu(C₁₁H₁₁O₂)₂(phen)]. In these adducts, the two oxygen atoms from each β-diketonate ligand occupy the equatorial plane, while the two nitrogen atoms of the bipyridine or phenanthroline ligand coordinate at the axial positions. The formation constants of these adducts are influenced by the electronic nature of the substituents on the β-diketone ring and the polarity of the solvent. For instance, the formation of heteroleptic Cr(III) complexes with 1,10-phenanthroline and a β-diketone-like ligand has been reported, demonstrating the viability of this coordination arrangement. frontiersin.org

Transition Metal Complexes (e.g., Ni(II), Cr(III), Pd(II), Cu(II))

Influence of Ligand Environment on Metal Center Geometry

The geometry of the metal center in complexes with this compound is significantly influenced by the coordination number of the metal ion, its electronic configuration, and the steric and electronic properties of the ligand itself. The arrangement of ligands around a central metal ion can adopt several common geometries, including octahedral, tetrahedral, and square planar. wikipedia.orglibretexts.org

For transition metal complexes, the coordination number plays a pivotal role in determining the geometry. libretexts.org For instance, six-coordinate complexes typically adopt an octahedral geometry, while four-coordinate complexes can be either tetrahedral or square planar. libretexts.org The choice between tetrahedral and square planar geometries for four-coordinate complexes is influenced by the d-electron configuration of the metal ion. libretexts.org

In the case of this compound complexes, the ligand acts as a bidentate chelating agent, coordinating to the metal ion through the two oxygen atoms of the pentanedione moiety. The crystal structure of palladium(II) and nickel(II) complexes with this compound has been investigated. The palladium complex, bis(3-phenyl-2,4-pentanedionato)palladium(II), adopts a square planar geometry. In contrast, the nickel complex has been shown to exist in both monomeric square planar and trimeric forms in the crystalline state. researchgate.net The monomeric form of bis(3-phenyl-2,4-pentanedionato)nickel(II) has a square planar geometry. researchgate.net

The coordination of multiple this compound ligands to a metal center can lead to various coordination geometries. For example, complexes of main group elements, transition metals, lanthanides, and actinides with acylpyrazolone ligands, which are structurally related to β-diketones, exhibit a diverse range of coordination geometries including distorted octahedral, pentagonal-bipyramidal, and antiprismatic arrangements. nih.gov In some instances, these complexes can form polymeric structures in the solid state. nih.gov For example, a scandium(III) complex with three acylpyrazolone ligands and a water molecule is hepta-coordinated, resulting in a distorted pentagonal bipyramidal structure. nih.gov Similarly, an iron(III) complex with three pyrazolonato ligands adopts an octahedral coordination geometry. nih.gov

The Jahn-Teller effect can also influence the geometry of certain metal complexes. This effect is particularly relevant for d9 ions like copper(II), where it can lead to distortions in the coordination geometry. uci.edu

Lanthanide Complexes (e.g., Eu(III))

Lanthanide complexes of this compound are of particular interest due to their unique photoluminescent properties. Europium(III) complexes, in particular, are known for their characteristic red emission.

Photoluminescent Properties and Spectroscopic Characterization

Europium(III) complexes containing this compound (ppa) as a ligand, such as Eu(ppa)₃·2H₂O and Eu(ppa)₃·phen (where phen is 1,10-phenanthroline), exhibit strong luminescence. researchgate.net The photophysical data for the Eu(ppa)₃·phen complex reveal it to be a highly luminescent material. researchgate.net The characteristic Eu³⁺ transitions are observed in the emission spectrum upon excitation. researchgate.net

The luminescence of Eu(III) complexes arises from f-f electronic transitions within the Eu³⁺ ion. mdpi.com Specifically, the emission spectrum is dominated by transitions from the excited ⁵D₀ state to the ⁷Fⱼ (J = 0–4) ground state levels. mdpi.comnih.gov The most intense emission is typically the ⁵D₀ → ⁷F₂ transition, which is responsible for the brilliant red light of Eu³⁺ complexes. mdpi.com The intensity of this "hypersensitive" transition is highly sensitive to the symmetry of the ligand environment around the Eu³⁺ ion. mdpi.com

Spectroscopic characterization of these complexes is carried out using various techniques, including IR spectroscopy, thermogravimetric analysis, and elemental analysis. researchgate.net The coordination of ancillary ligands, such as phosphine (B1218219) oxides, can further enhance the solubility and emission intensity of the europium complexes. dntb.gov.ua The fluorescence intensity of these complexes can also be influenced by the solvent, with fluorinated solvents often leading to the highest intensity. dntb.gov.ua

The introduction of a second ligand, like 1,10-phenanthroline, can significantly enhance the luminescence of the ternary complexes compared to the binary aquo complex. mdpi.com This is attributed to the ancillary ligand protecting the Eu³⁺ ion from radiationless decay processes. mdpi.com

Luminescence Intensity Parameters and Decay Curves

The Judd-Ofelt theory is a powerful tool used to analyze the intensities of the electronic transitions in the emission spectra of lanthanide ions. nih.govresearchgate.net This theory allows for the calculation of experimental intensity parameters, Ωλ (λ = 2, 4, 6), from the luminescence spectra. researchgate.net These parameters provide valuable information about the local environment and the nature of the chemical bonds around the lanthanide ion. nih.gov

For Eu(III) complexes of this compound, the Ω₂ and Ω₄ parameters can be calculated from the ⁵D₀ → ⁷F₂ and ⁵D₀ → ⁷F₄ transitions, respectively. researchgate.net A higher value of the Ω₂ parameter is indicative of a more asymmetric and polarizable coordination environment around the Eu³⁺ ion. researchgate.net For instance, the Ω₂ value for Eu(ppa)₃·phen is higher than that for the Eu(ppa)₃·2H₂O complex, suggesting a more distorted coordination sphere in the former. researchgate.net

The luminescence decay curves of these complexes provide information about the lifetime of the excited state of the Eu³⁺ ion. Mono-exponential decay curves indicate the presence of a single type of emitting Eu³⁺ site in the complex. researchgate.net The luminescence lifetime (τ) is an important parameter that can be influenced by the ligand environment. Longer lifetimes are generally associated with more efficient luminescence, as they indicate a reduction in non-radiative decay pathways. nih.gov For example, the fluorescence lifetime of a Eu(III) complex with a substituted 1,10-phenanthroline ligand was found to be significantly longer than previously reported complexes, suggesting a more stable and protected coordination environment. nih.gov

| Complex | Ω₂ (x 10⁻²⁰ cm²) | Ω₄ (x 10⁻²⁰ cm²) | Lifetime (τ) | Reference |

| Eu(ppa)₃·2H₂O | - | - | - | researchgate.net |

| Eu(ppa)₃·phen | Higher than aquo complex | - | - | researchgate.net |

Data for specific numerical values for Ω₂, Ω₄, and τ for Eu(ppa)₃·2H₂O were not provided in the search results.

Catalytic Applications of this compound Metal Complexes

Metal complexes of β-diketones, including this compound, are widely explored for their catalytic activity in various organic transformations. The versatility of these complexes stems from the ability to tune their steric and electronic properties by modifying the β-diketone ligand and the metal center.

Homogeneous Catalysis Utilizing Metal-β-Diketone Systems

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in solution. nih.gov Transition metal complexes are extensively used as homogeneous catalysts due to their ability to activate substrates and facilitate chemical reactions under mild conditions. libretexts.org Metal-β-diketone complexes have shown promise in various catalytic applications, including hydrogenation, hydroformylation, and oxidation reactions. libretexts.orgresearchgate.net

For instance, manganese(III) Schiff base complexes, which share coordination features with β-diketonate complexes, have been shown to be effective catalysts for the aerobic oxidation of substrates like 3,5-di-tert-butylcatechol (B55391) to 3,5-di-tert-butylquinone. nih.gov This highlights the potential of metal complexes with oxygen-donating ligands to act as oxidation catalysts. While this example does not use this compound directly, it demonstrates the catalytic utility of related ligand systems.

Iron complexes have also been investigated for the hydroxylation of aromatic compounds, a key transformation in organic synthesis. mdpi.com Non-heme iron complexes have shown catalytic activity in the oxidation of anisole (B1667542) and toluene (B28343) using hydrogen peroxide as the oxidant. mdpi.com

The catalytic activity of these metal complexes is influenced by the coordination environment around the metal center. The ligands play a crucial role in stabilizing the metal ion in different oxidation states and in controlling the selectivity of the catalytic reaction. nih.gov

Ligand Design for Tailored Catalytic Activity (e.g., alkyne hydrothiolation)

The design of ligands is a key strategy for developing highly efficient and selective catalysts. nih.gov By modifying the structure of the ligand, it is possible to fine-tune the steric and electronic environment of the metal center, thereby influencing its catalytic performance.

Alkyne hydrothiolation, the addition of a thiol to an alkyne, is an important reaction for the synthesis of vinyl sulfides, which are valuable intermediates in organic synthesis. nih.gov This reaction can be catalyzed by various transition metal complexes. The mechanism of metal-catalyzed alkyne hydrothiolation can proceed through different pathways, including the activation of the carbon-carbon triple bond followed by nucleophilic attack of the thiol, or the initial activation of the thiol followed by insertion of the alkyne into the metal-sulfur bond. nih.gov

While specific examples of this compound being tailored for alkyne hydrothiolation were not found in the provided search results, the general principles of ligand design can be applied. For instance, modifying the phenyl group of this compound with electron-donating or electron-withdrawing substituents could alter the electron density at the metal center, thereby influencing its ability to activate the alkyne or thiol. Furthermore, introducing bulky substituents on the phenyl ring could create a specific steric environment around the metal center, potentially leading to higher regioselectivity or stereoselectivity in the hydrothiolation reaction.

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to understand the reaction mechanism and to guide the design of new ligands for improved catalytic activity. nih.gov

Oxidovanadium(IV) Complexes in Autoxidation Processes

Oxidovanadium(IV) complexes, particularly those involving β-diketonate ligands, are recognized for their catalytic activity in a variety of oxidation reactions. While extensive research exists for simpler analogues like vanadyl acetylacetonate (VO(acac)₂), the specific role of oxidovanadium(IV) complexes with this compound in autoxidation processes is a more specialized area of study. Autoxidation refers to the oxidation of compounds using atmospheric oxygen. The catalytic activity of vanadium complexes in these processes is generally attributed to their ability to facilitate the formation of radical species, which initiate and propagate the oxidation chain reaction.

The general mechanism for metal-catalyzed autoxidation involves the activation of molecular oxygen or the substrate. Vanadium(IV) complexes can react with hydroperoxides, which are often present in trace amounts or formed during an induction period, to generate radicals. This initiation step is crucial for the subsequent propagation of the autoxidation chain. The phenyl substituent on the 3-position of the pentanedione ligand can influence the catalytic activity of the complex by modifying its steric and electronic properties. These modifications can affect the complex's stability, its interaction with the substrate, and the kinetics of the radical generation process.

Research into the catalytic applications of various oxidovanadium(IV) complexes has demonstrated their effectiveness in the oxidation of a range of organic substrates, including hydrocarbons and alcohols. nih.gov For instance, studies on related vanadium complexes have shown that they can catalyze the oxidation of hydrocarbons to produce a mixture of products, including hydroperoxides, alcohols, and ketones. nih.gov The reaction pathway is understood to involve radical intermediates. nih.gov

In a typical autoxidation process catalyzed by an oxidovanadium(IV) complex, the substrate is exposed to air or oxygen in the presence of the catalyst, often in a suitable solvent and at a specific temperature. The performance of the catalyst is evaluated based on the conversion of the substrate and the selectivity towards desired oxidation products.

Below is a representative data table illustrating the kind of results obtained from studies on the catalytic autoxidation of a generic hydrocarbon, cyclohexane (B81311), using a vanadium-based catalyst. This table is a generalized representation to demonstrate the type of data generated in such research, as specific studies on the this compound complex in autoxidation are not widely available.

Table 1: Representative Catalytic Performance in Cyclohexane Autoxidation

| Catalyst | Substrate | Temperature (°C) | Time (h) | Substrate Conversion (%) | Product Selectivity (%) |

|---|

The data in such studies are critical for understanding the structure-activity relationships of these catalysts and for optimizing reaction conditions to achieve higher yields and selectivities of desired products. The ongoing research in this field continues to explore the potential of tailored ligands, such as this compound, to develop more efficient and selective catalysts for various oxidation processes.

Applications of 3 Phenyl 2,4 Pentanedione in Materials Science

Photostabilization in Polymeric Materials

The class of β-diketone compounds, to which 3-Phenyl-2,4-pentanedione belongs, is recognized for its utility as organic stabilizers for halogenated polymers, most notably polyvinyl chloride (PVC). These compounds play a crucial role in preventing the degradation of the polymer matrix when exposed to ultraviolet (UV) radiation and heat. The primary mechanism involves the absorption of harmful UV radiation, which would otherwise initiate photooxidative degradation, leading to discoloration, embrittlement, and a general loss of mechanical integrity in the polymer.

Research into β-diketone derivatives has demonstrated their effectiveness. For instance, a β-diketone boron complex has been successfully employed as a UV absorber in PVC films. doaj.orgresearchgate.net This complex can absorb UV light across a broad wavelength range of 220–450 nm. doaj.orgresearchgate.net The incorporation of even a small amount of this stabilizer can significantly inhibit the photooxidative degradation of PVC. doaj.orgresearchgate.net Studies have shown that after 1200 hours of UV irradiation, the retention of mechanical properties, such as yield strength, is substantially higher in the stabilized PVC compared to unstabilized samples. doaj.orgresearchgate.net This indicates a marked improvement in the material's outdoor service life and durability. The stabilization mechanism is also linked to enhancing the thermal stability of the polymer. doaj.orgresearchgate.net

| Property | Pure PVC Film | PVC Film with 0.5% β-diketone Stabilizer |

| Initial Yield Strength | 10.5 MPa | 10.5 MPa |

| Yield Strength after 1200h UV Irradiation | Degraded | 7.8 MPa |

| Yield Strength Retention | Low | ~74% |

This table presents representative data on the photostabilizing effect of a β-diketone complex in PVC, based on findings from cited research. doaj.orgresearchgate.net

Incorporation into Photoresponsive Systems

The integration of this compound into photoresponsive or "smart" systems is an area of growing interest. These materials are designed to change their properties in response to light, enabling applications such as optical data storage, molecular switches, and photo-controlled actuators. The utility of this compound in this context often stems from its role as a ligand in metal complexes that exhibit switchable properties.

The concept revolves around "luminescence switching," where the light emission of a material can be modulated—turned on, off, or changed in color—by an external light stimulus. While this compound itself is not typically the primary photoswitch, it can be incorporated into a complex with other molecules that are. For example, a metal complex could feature this compound as a primary ligand responsible for luminescence, alongside a secondary, photochromic ligand (like an azobenzene derivative) that undergoes a structural change (isomerization) upon irradiation. nih.gov This structural change in the photoswitchable ligand can alter the energy transfer pathways within the complex, thereby quenching or modifying the luminescence originating from the this compound-metal center. nih.gov This allows for the creation of sophisticated materials where light can be used to write and erase optical information at the molecular level.

Role in the Development of Luminescent Materials

One of the most significant applications of this compound in materials science is its use as a sensitizing ligand for lanthanide ions to create highly luminescent materials. Lanthanide ions, such as Europium (Eu³⁺) and Terbium (Tb³⁺), possess unique photophysical properties, including sharp, narrow emission bands and long luminescence lifetimes. However, their direct excitation by UV light is inefficient.

This compound excels as an "antenna" ligand. It has a strong absorption in the UV region and can efficiently transfer the absorbed energy to the central lanthanide ion, which then emits light at its characteristic wavelengths. This process, known as the antenna effect, leads to materials with bright, color-pure luminescence. Complexes of Eu³⁺ with this compound typically exhibit a brilliant red emission, while Tb³⁺ complexes show a characteristic green emission.

These luminescent complexes have been synthesized and extensively studied. For example, ternary complexes incorporating this compound and an ancillary ligand like 1,10-phenanthroline (B135089) have been developed to enhance stability and luminescent efficiency. The specific wavelengths of excitation and emission are key parameters in characterizing these materials for potential applications in organic light-emitting diodes (OLEDs), fluorescent probes, and security inks.

| Complex | Excitation Maxima (nm) | Major Emission Peaks (nm) | Observed Color |

| [Tb(ppa)₃(H₂O)₂] | ~335 | 490, 545, 585, 620 | Green |

| [Tb(ppa)₃(phen)] | ~350 | 490, 545, 585, 620 | Green |

| Europium Complexes with ppa | UV Region | ~612 (dominant) | Red |

This table summarizes the characteristic photophysical properties of lanthanide complexes containing this compound (ppa) as a ligand. The major emission peak for Terbium at 545 nm corresponds to the ⁵D₄ → ⁷F₅ transition, while the dominant peak for Europium around 612 nm corresponds to the ⁵D₀ → ⁷F₂ transition.

Mechanistic Organic Chemistry Involving 3 Phenyl 2,4 Pentanedione

Reaction Pathways and Intermediate Formation

The reactivity of 3-phenyl-2,4-pentanedione is largely governed by the presence of the β-dicarbonyl group. A key feature of β-diketones is their existence as a rapid equilibrium of tautomers: the diketo form and two equivalent enol forms. nih.gov This keto-enol tautomerism is fundamental to its reaction pathways, as the enol form provides a nucleophilic carbon-carbon double bond. The equilibrium between these forms is influenced by factors such as the solvent's polarity. nih.gov

The hydrogen on the α-carbon (C3) in unsubstituted β-diketones is acidic. In this compound, this position is substituted, but the protons on the terminal methyl groups are also acidic due to the electron-withdrawing effect of the adjacent carbonyl groups. Deprotonation by a base leads to the formation of a resonance-stabilized enolate ion. This enolate is a crucial intermediate, acting as a potent nucleophile in a variety of reactions.

Common reaction pathways for this compound and related β-diketones include:

Alkylation and Acylation: The enolate intermediate can react with electrophiles like alkyl halides or acyl chlorides. These reactions can occur at the central carbon (C-alkylation) or at the oxygen atom (O-alkylation), with reaction conditions often dictating the regiochemical outcome.

Condensation Reactions: β-Diketones are valuable precursors for synthesizing various heterocyclic compounds. ijpras.com For instance, they undergo condensation reactions with hydrazine (B178648) derivatives to form pyrazoles or with hydroxylamine (B1172632) to yield isoxazoles. nih.gov

Michael Addition: The nucleophilic enolate can participate in Michael additions, attacking α,β-unsaturated carbonyl compounds to form a new carbon-carbon bond. researchgate.net

Knoevenagel Condensation: While typically involving β-diketones with an acidic proton at C3, related condensation reactions can be initiated at the methyl groups under certain conditions. The Knoevenagel reaction of the parent compound, 2,4-pentanedione, with aromatic aldehydes is a well-established pathway. researchgate.net

Table 1: Key Intermediates in Reactions of this compound

| Intermediate | Structure | Role in Reaction |

| Enol Tautomer | A tautomeric form with a hydroxyl group and a C=C double bond. | Provides a nucleophilic double bond for reactions like halogenation. |

| Enolate Anion | A resonance-stabilized anion formed by deprotonation. | Acts as a strong nucleophile in C-C bond-forming reactions (e.g., alkylation, Michael addition). |

Role of the β-Diketone Functionality in Organic Transformations

The β-diketone moiety is a versatile functional group that imparts unique reactivity to this compound, making it a valuable intermediate in organic synthesis. ijpras.comnih.gov Its role can be understood through several key characteristics:

Acidity and Nucleophilicity: The presence of two carbonyl groups significantly increases the acidity of the α-protons (on the methyl groups in this case). This facilitates the easy formation of a nucleophilic enolate, which is central to C-C bond formation. researchgate.net The nucleophilic character of the central carbon atom in the enol or enolate form allows for electrophilic substitution reactions. researchgate.net

Chelating Ligand: β-Diketones are excellent chelating agents for a wide range of metal ions. mdpi.com The enolate form of this compound can coordinate to a metal center through both oxygen atoms, forming a stable six-membered ring. These resulting metal complexes, known as metal acetylacetonates, find applications as catalysts in various organic transformations. researchgate.net

Synthetic Precursor for Heterocycles: The 1,3-dicarbonyl arrangement is an ideal building block for synthesizing heterocyclic systems. ijpras.com By reacting with dinucleophiles such as hydrazine, substituted hydrazines, hydroxylamine, or amidines, this compound can be converted into a variety of five- and six-membered rings, including pyrazoles and isoxazoles. nih.gov This makes it a key intermediate in medicinal chemistry. ijpras.com

Control of Reactivity: The phenyl group at the C3 position sterically hinders this position, directing reactions such as alkylation or halogenation to the terminal methyl groups. This substitution pattern allows for regioselective transformations that might be more complex with the parent compound, 2,4-pentanedione.

Mechanistic Insights into Derivatization Reactions (e.g., bromination of methyl groups)

Derivatization of this compound often targets the active methyl groups. Halogenation, particularly bromination, is a representative example. The mechanism of α-halogenation of ketones can proceed through different pathways depending on the reaction conditions (acidic, basic, or radical).

Under acidic conditions, the mechanism involves the enol intermediate. nih.gov

Keto-Enol Tautomerism: The reaction is initiated by the protonation of one of the carbonyl oxygens by an acid catalyst. A subsequent deprotonation at the adjacent methyl group leads to the formation of the enol tautomer. This tautomerization is often the rate-determining step. nih.gov

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of elemental bromine (Br₂). This step forms a new C-Br bond at the methyl carbon and generates a resonance-stabilized oxocarbenium ion.

Deprotonation: A base (such as water or the bromide ion) removes the proton from the carbonyl oxygen, regenerating the carbonyl group and the acid catalyst, yielding the α-brominated product.

An alternative pathway is free-radical bromination, especially when using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator or light. masterorganicchemistry.com This mechanism is typical for benzylic positions, which are carbons directly attached to a benzene ring. masterorganicchemistry.com While the methyl groups in this compound are not strictly benzylic, the adjacent phenyl group can influence radical stability. However, for α-halogenation of ketones, the enol-mediated pathway is generally more common. The use of NBS is advantageous as it provides a low, constant concentration of Br₂, which helps to suppress side reactions like the addition of bromine to the enol double bond. masterorganicchemistry.com

Table 2: Comparison of Bromination Mechanisms

| Mechanism Type | Key Intermediate | Conditions | Reagents |

| Acid-Catalyzed | Enol | Acidic | Br₂ in acetic acid |

| Free Radical | Carbon radical | Radical initiator (e.g., AIBN) or UV light | N-Bromosuccinimide (NBS) |

Stereochemical Control and Regioselectivity in Reactions

Controlling the outcome of reactions involving this compound is crucial for its use in targeted synthesis. This involves managing both regioselectivity (where the reaction occurs) and stereoselectivity (the spatial arrangement of the resulting product).

Regioselectivity: A primary regiochemical challenge in the reaction of β-diketone enolates is C-alkylation versus O-alkylation.

C-alkylation: The formation of a bond at the nucleophilic carbon atom. This is generally favored under thermodynamic control and with less reactive electrophiles.

O-alkylation: The formation of a bond at the oxygen atom of the enolate, leading to a vinyl ether. This pathway is often favored under kinetic control, using highly reactive electrophiles and polar aprotic solvents.

In this compound, the presence of the phenyl group at C3 blocks reaction at this site, directing reactions like alkylation or halogenation to the terminal methyl groups. This provides a degree of inherent regiocontrol compared to unsubstituted 2,4-pentanedione.

Stereochemical Control: this compound itself is achiral. Stereochemical control becomes relevant when a reaction introduces a new chiral center. For example, if one of the carbonyl groups is reduced to a hydroxyl group using a chiral reducing agent, two enantiomers of the resulting β-hydroxy ketone could be formed. The selective formation of one enantiomer over the other (an enantioselective reaction) would require a chiral catalyst or reagent that can differentiate between the two faces of the carbonyl group. masterorganicchemistry.com

Similarly, in reactions like a Michael addition, the addition of the this compound enolate to a substituted α,β-unsaturated ketone could create one or more new stereocenters. The stereochemical outcome (e.g., the ratio of diastereomers) would depend on the transition state geometries, which can be influenced by factors like the solvent, temperature, and the presence of coordinating metal ions. masterorganicchemistry.com Achieving high levels of stereocontrol in such reactions is a significant area of research in organic synthesis, often relying on carefully designed substrates and catalysts. khanacademy.org

Advanced Analytical and Spectroscopic Characterization

Vibrational Spectroscopy: IR and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the functional groups and bonding arrangements within a molecule. For 3-Phenyl-2,4-pentanedione, these methods are particularly useful for identifying the characteristic vibrations of the dicarbonyl and phenyl groups and for distinguishing between the keto and enol tautomers.

In the keto tautomer, two distinct carbonyl (C=O) stretching vibrations are expected. Based on data from the analogous compound 2,4-pentanedione (acetylacetone), these symmetric and asymmetric stretches typically appear in the region of 1700-1730 cm⁻¹. echemi.comchegg.com The presence of the phenyl group conjugated with the diketone system in this compound would influence the electronic environment and thus the exact frequencies of these bands.

The enol tautomer presents a different vibrational signature. The formation of an intramolecular hydrogen bond and a conjugated π-system (O=C-C=C-OH) significantly alters the IR and Raman spectra. The carbonyl stretch is shifted to a lower frequency, typically appearing as a strong, broad band around 1600-1640 cm⁻¹, due to the combined effects of conjugation and hydrogen bonding. echemi.compitt.edu A very broad O-H stretching band is also characteristic of the enol form, often observed in the 2400-3200 cm⁻¹ region. echemi.com Aromatic C-H and C=C stretching vibrations from the phenyl group are expected in their characteristic regions, approximately 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

While detailed experimental Raman spectra for this compound are not widely published, the technique would provide complementary information to IR spectroscopy. The C=C bond of the enol form and the symmetric vibrations of the phenyl ring, which are often weak in the IR spectrum, would be expected to show strong signals in the Raman spectrum.

Table 1: Expected IR Absorption Bands for this compound Tautomers

| Functional Group | Vibrational Mode | Tautomer | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| O-H | Stretching | Enol | 3200 - 2400 (broad) |

| Aromatic C-H | Stretching | Keto & Enol | 3100 - 3000 |

| Aliphatic C-H | Stretching | Keto & Enol | 3000 - 2850 |

| C=O | Asymmetric & Symmetric Stretching | Keto | 1730 - 1700 |

| C=O / C=C | Conjugated System Stretching | Enol | 1640 - 1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for studying the keto-enol tautomerism of β-diketones in solution. By analyzing the chemical shifts and integration of signals in both ¹H and ¹³C NMR spectra, the relative ratio of the two forms can be accurately determined.

For this compound, the equilibrium is known to be affected by factors like solvent polarity and steric hindrance from the bulky phenyl group, which tends to favor the keto tautomer. orientjchem.org

¹H NMR Spectroscopy:

Keto Tautomer: The spectrum is expected to show a signal for the methine proton (CH) at the C3 position, significantly downfield due to the electron-withdrawing effect of the two adjacent carbonyl groups and the phenyl ring. The two methyl groups (CH₃) would be chemically equivalent, giving rise to a single sharp singlet. The protons of the phenyl group would appear in the aromatic region (typically 7.0-7.5 ppm).

Enol Tautomer: The most characteristic signal is the enolic hydroxyl proton (OH), which is highly deshielded due to the strong intramolecular hydrogen bond, appearing far downfield (often >15 ppm). The two methyl groups are no longer equivalent in the enol form and would show two distinct singlets. There is no methine proton signal; instead, a vinylic proton signal might be observed, though in this substituted case, it is absent.

¹³C NMR Spectroscopy:

Keto Tautomer: The spectrum would be characterized by two carbonyl carbon signals in the range of 200-210 ppm. chemguide.co.uk The methine carbon (C3) would appear around 60-70 ppm, with its chemical shift influenced by the attached phenyl group. Signals for the methyl carbons and the aromatic carbons would also be present in their expected regions.

Enol Tautomer: The enol form would show two distinct carbonyl/enolic carbon signals, shifted upfield compared to the keto form due to conjugation. The C2 and C4 carbons would be non-equivalent. The vinylic carbons (C3 and the carbon it is double-bonded to) would appear in the 90-160 ppm range.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Tautomer | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| -CH ₃ | Keto | ~2.2 | ~30 |

| -C H₃ | Keto | - | ~30 |

| Ar-C H- | Keto | ~4.5 - 5.0 | ~65 |

| Ar -CH- | Keto | - | ~128-135 |

| Ar -H | Keto | ~7.2 - 7.5 | - |

| C =O | Keto | - | ~202 |

| -OH | Enol | >15 | - |

| -CH ₃ (unequal) | Enol | ~2.0, ~2.1 | ~22, ~28 |

| C =O / C -OH | Enol | - | ~190, ~195 |

| C =C | Enol | - | ~100, ~160 |

| Ar -C= | Enol | - | ~128-138 |

| Ar -H | Enol | ~7.2 - 7.5 | - |

Note: These are estimated values based on general NMR principles and data for related structures. Actual experimental values may vary.

Mass Spectrometry Techniques for Structural Elucidation and Tautomeric Analysis

Mass spectrometry (MS) provides critical information about a molecule's mass and fragmentation pattern, which aids in confirming its identity and structure. For this compound (molar mass ≈ 176.21 g/mol ), electron ionization (EI) is a common technique. nist.gov

The mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 176. This ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged pieces. chemguide.co.uk The analysis of these fragments helps to piece together the molecular structure. Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage).

Expected key fragmentation patterns for this compound include:

Loss of a methyl radical (•CH₃): [M - 15]⁺ leading to a peak at m/z = 161.

Loss of an acetyl radical (•COCH₃): [M - 43]⁺ resulting in a stable acylium ion or a rearranged ion at m/z = 133. This is often a prominent peak for methyl ketones.

Loss of a phenyl radical (•C₆H₅): [M - 77]⁺ leading to a peak at m/z = 99.

Formation of the acetyl cation: A peak at m/z = 43 ([CH₃CO]⁺) is highly characteristic of methyl ketones and would likely be the base peak (most intense).

Formation of the phenyl cation or related aromatic ions: Peaks at m/z = 77 ([C₆H₅]⁺) and other related fragments (e.g., m/z 51) are indicative of the phenyl group.

While standard EI-MS may not readily distinguish between tautomers due to the high energy involved, softer ionization techniques coupled with tandem mass spectrometry (MS/MS) could potentially be used to probe the tautomeric equilibrium by analyzing the fragmentation of selectively generated ions of the keto and enol forms.

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule.

For this compound, an XRD study would unequivocally establish which tautomer (keto or enol) exists in the crystalline form. It would also reveal the specific conformation, including the orientation of the phenyl ring relative to the pentanedione backbone. Furthermore, XRD analysis elucidates the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

Chromatographic Methods (GC, LC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): GC is a standard method for analyzing volatile and thermally stable compounds like this compound. Commercial suppliers often specify purity as >98% determined by GC. fishersci.ca The technique, typically coupled with a Flame Ionization Detector (FID), separates the compound from residual solvents, starting materials, or byproducts. The retention time is characteristic of the compound under specific conditions (e.g., column type, temperature program, carrier gas flow rate), and the peak area is proportional to its concentration.